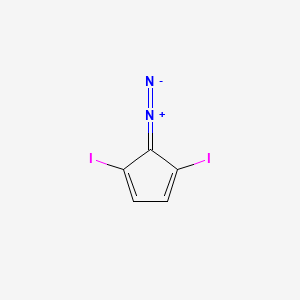
5-Diazo-1,4-diiodocyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Diazo-1,4-diiodocyclopenta-1,3-diene is a chemical compound with a unique structure characterized by the presence of diazo and diiodo groups attached to a cyclopentadiene ring
Métodos De Preparación
The synthesis of 5-Diazo-1,4-diiodocyclopenta-1,3-diene typically involves the diazotization of 1,4-diiodocyclopenta-1,3-diene. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazo compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
5-Diazo-1,4-diiodocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diiodo groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Diazo-1,4-diiodocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Diazo-1,4-diiodocyclopenta-1,3-diene involves the reactivity of the diazo group, which can participate in various chemical reactions, such as cycloadditions and insertions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar compounds to 5-Diazo-1,4-diiodocyclopenta-1,3-diene include:
5-Diazo-1,3-cyclopentadiene: Lacks the diiodo groups but has similar reactivity due to the diazo group.
1,4-Diiodocyclopenta-1,3-diene: Lacks the diazo group but shares the diiodo functionality
Propiedades
Número CAS |
64934-21-0 |
|---|---|
Fórmula molecular |
C5H2I2N2 |
Peso molecular |
343.89 g/mol |
Nombre IUPAC |
5-diazo-1,4-diiodocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H2I2N2/c6-3-1-2-4(7)5(3)9-8/h1-2H |
Clave InChI |
BXYWCLRLJWHANC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=[N+]=[N-])C(=C1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


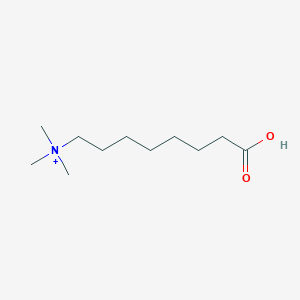
![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)

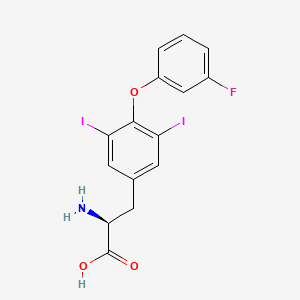
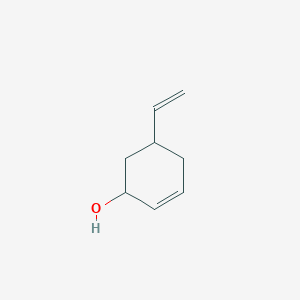
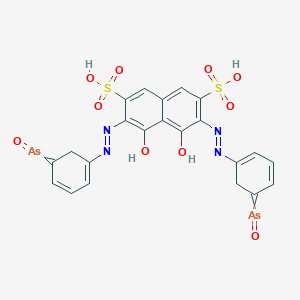
![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)
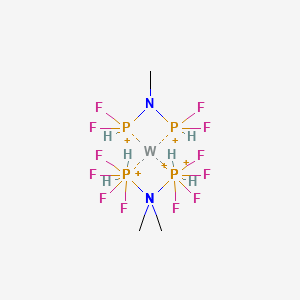
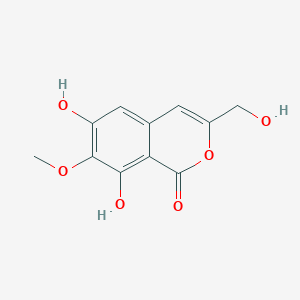
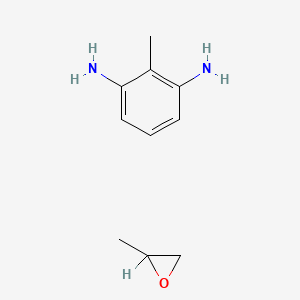
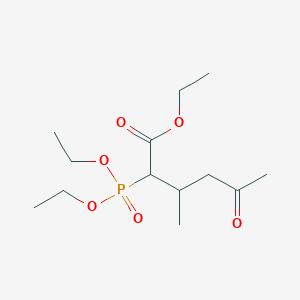
![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
